molecular formula C5H5F2N B8088914 2-(2,2-Difluorocyclopropyl)acetonitrile

2-(2,2-Difluorocyclopropyl)acetonitrile

Cat. No.: B8088914
M. Wt: 117.10 g/mol
InChI Key: OYCFSAJWRHXUSV-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)acetonitrile is an organic compound characterized by the presence of a difluorocyclopropyl group attached to an acetonitrile moiety This compound is notable for its unique structural features, which include a cyclopropane ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)acetonitrile typically involves the cyclopropanation of alkenes using difluorocarbene as a key intermediate. One common method involves the reaction of an alkene with a difluorocarbene precursor, such as trifluoromethyltrimethylsilane, under appropriate conditions to form the difluorocyclopropane ring. The resulting difluorocyclopropane can then be further functionalized to introduce the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, resulting in the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines or alcohols for substitution and addition reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while addition reactions can produce amides or other functionalized compounds.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)acetonitrile has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structural features make it a useful probe for studying biological processes and interactions.

    Industry: Used in the development of agrochemicals, polymers, and other industrial products where fluorinated compounds are desired for their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)methanol
  • 2-(2,2-Difluorocyclopropyl)ethanol
  • 2-(2,2-Difluorocyclopropyl)amine

Uniqueness

2-(2,2-Difluorocyclopropyl)acetonitrile is unique due to the presence of both a difluorocyclopropyl group and a nitrile group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluorocyclopropyl group also enhances the compound’s potential for biological activity and its utility in various research and industrial applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCFSAJWRHXUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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